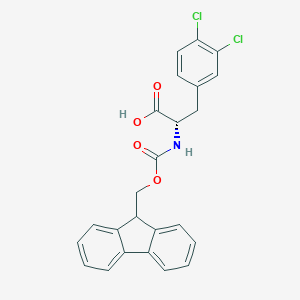

Fmoc-3,4-dichloro-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVHCYWPXIGFGN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939014 | |

| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-59-5, 17766-59-5 | |

| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FMOC-3,4-DICHLORO-L-PHENYLALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-3,4-dichloro-L-phenylalanine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-3,4-dichloro-L-phenylalanine, alongside detailed experimental protocols for their determination and its primary application in solid-phase peptide synthesis. This information is curated to support researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Physicochemical Properties

This compound is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The incorporation of dichloro-moieties on the phenyl ring can impart unique conformational constraints and properties to the resulting peptides, making it a valuable tool in drug design and discovery.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₁₉Cl₂NO₄ | [1][2][3][4] |

| Molecular Weight | 456.32 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 114 - 138 °C | [1] |

| Optical Rotation | [α]D²⁰ = -31.5 ± 1º (c=1.153% in DMF) | [1] |

| Purity (by HPLC) | ≥ 98% | [1] |

| CAS Number | 177966-59-5 | [1] |

| Storage Conditions | 0-8 °C | [1] |

| LogP (Computed) | 6.47 | [5] |

| Density (Computed) | 1.4 ± 0.1 g/cm³ | |

| Boiling Point (Computed) | 661.7 ± 55.0 °C at 760 mmHg |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample or a rough estimate, heat the sample at a rapid rate (e.g., 10-20 °C/min) to approximate the melting point.

-

Accurate Determination: For a precise measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6][7]

Solubility Determination (Shake-Flask Method)

Understanding the solubility of this compound in various solvents is crucial for its application in peptide synthesis and for purification processes.

Materials:

-

This compound

-

A selection of organic solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Methanol, Acetonitrile)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solutions: To a series of vials, add a known volume of each solvent to be tested. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the alpha-amino group is stable to acidic conditions but can be readily removed by a mild base, typically piperidine.[7]

Fmoc-SPPS Workflow

The general workflow for incorporating this compound into a growing peptide chain on a solid support is depicted below.

Caption: A simplified workflow of a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Steps of the Fmoc-SPPS Cycle:

-

Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically DMF.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed by treatment with a 20% solution of piperidine in DMF.[4][9] This exposes a free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Coupling: The carboxyl group of the incoming this compound is activated using coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma). The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed to form a new peptide bond.

-

Washing: The resin is again washed with DMF to remove any unreacted reagents and byproducts.

-

Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.[3]

-

Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).[3]

The use of this compound allows for the site-specific incorporation of this non-canonical amino acid, enabling the synthesis of peptides with modified structures and potentially enhanced biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. chempep.com [chempep.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-3,4-dichloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-3,4-dichloro-L-phenylalanine (Fmoc-3,4-dichloro-L-phenylalanine). This essential building block is widely utilized in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The presence of dichloro-substituents on the phenyl ring can impart unique conformational constraints and enhance the biological activity and stability of peptides.[1][2] This guide details the physicochemical properties, a robust synthesis protocol, and effective purification methodologies.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for handling, characterization, and application of the compound in a research setting.

| Property | Data |

| CAS Number | 177966-59-5 |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |

| Molecular Weight | 456.3 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

| Melting Point | 114 - 138 °C |

| Optical Rotation | [α]D20 = -31.5 ± 1º (c=1.153% in DMF) |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 3,4-dichloro-L-phenylalanine and an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions. This is followed by a purification step, commonly recrystallization, to achieve the high purity required for peptide synthesis.

References

A Technical Guide to Fmoc-3,4-dichloro-L-phenylalanine: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on Fmoc-3,4-dichloro-L-phenylalanine, a key building block for the synthesis of modified peptides. This document covers reliable suppliers, current pricing, detailed experimental protocols for its incorporation into peptide chains, and explores the potential biological relevance of peptides containing this unnatural amino acid.

Supplier and Pricing Information

This compound is a commercially available amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Several chemical suppliers offer this compound in varying purities and quantities. The table below summarizes the available information from prominent suppliers to facilitate procurement for research and development purposes.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Aapptec | Fmoc-Phe(3,4-diCl)-OH | 177966-59-5 | ≥ 98% (HPLC) | 1g, 5g | $60.00 (1g) |

| Chem-Impex | This compound | 177966-59-5 | ≥ 98% (HPLC) | Inquire | Inquire |

| Creative Peptides | This compound | 177966-59-5 | Inquire | Inquire | Inquire |

| Shanghai Jizhi Biochemical Technology Co., Ltd. | Fmoc-L-3,4-Dichlorophenylalanine | 177966-59-5 | 95.0% | 250mg, 1g, 5g, 25g | ~ |

| Hangzhou Asure Biotech Co., Ltd. | This compound | 177966-59-5 | Inquire | 1KG, 5KG, 25KG | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄[1] |

| Molecular Weight | 456.318 g/mol [2] |

| Appearance | White to off-white solid[1] |

| Melting Point | 114 - 138 °C[1] |

| Optical Rotation | [a]D²⁰ = -31.5 ± 1º (c=1.153% in DMF)[1] |

| Storage Conditions | 0-8 °C[1] |

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered and electron-deficient this compound into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and minimize side reactions. The following is a generalized protocol for manual Fmoc-based SPPS, which can be adapted for this specific amino acid.

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

-

Base:

-

DIPEA (N,N-Diisopropylethylamine)

-

2,4,6-Collidine

-

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

-

Diethyl ether, cold

Step-by-Step Protocol

This protocol outlines a single coupling cycle.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).[3]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU or HBTU, 2.9 equivalents) in DMF.

-

Add a base (e.g., DIPEA or 2,4,6-collidine, 6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours. Due to the steric hindrance of the 3,4-dichloro-phenyl group, a longer coupling time or a double coupling may be necessary.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the resin thoroughly with DMF and DCM, and then dry it.

-

Treat the dried resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]

-

-

Peptide Precipitation and Isolation:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow

Biological Activity and Signaling Pathways of Peptides Containing Halogenated Phenylalanine

While specific signaling pathways modulated by peptides containing 3,4-dichloro-L-phenylalanine are not extensively documented in publicly available literature, the incorporation of halogenated phenylalanines, in general, is a recognized strategy in medicinal chemistry to enhance the biological activity and metabolic stability of peptides. For instance, the introduction of 4-fluoro-phenylalanine has been shown to modulate the activity of peptides targeting G-protein coupled receptors (GPCRs) and to enhance the anticancer and antimicrobial properties of certain peptides.[4]

The dichloro-substitution on the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid side chain. These changes can influence:

-

Receptor Binding Affinity: The altered electronics of the aromatic ring can affect cation-π and other non-covalent interactions within a receptor's binding pocket.

-

Metabolic Stability: The presence of the chlorine atoms can render the peptide more resistant to enzymatic degradation, thereby prolonging its in vivo half-life.

-

Membrane Permeability: The increased lipophilicity of the dichlorinated side chain may enhance the peptide's ability to cross cell membranes.

Hypothetical Signaling Pathway Modulation

Given the known roles of peptides in cell signaling, it is plausible that a peptide incorporating 3,4-dichloro-L-phenylalanine could be designed to target a variety of signaling pathways implicated in disease. For example, such a peptide could act as an antagonist or agonist for a cell surface receptor, thereby modulating downstream intracellular signaling cascades. A hypothetical example is the modulation of a generic receptor tyrosine kinase (RTK) pathway.

In this conceptual pathway, a synthetic peptide containing 3,4-dichloro-L-phenylalanine could be designed to either activate or inhibit the initial receptor binding, thereby influencing the entire downstream cascade that regulates critical cellular processes. The unique properties conferred by the dichlorinated phenylalanine could enhance the peptide's potency and duration of action. Further research is warranted to explore the specific biological targets and signaling pathways that can be effectively modulated by peptides incorporating this modified amino acid.

References

Structure and chemical formula of Fmoc-3,4-dichloro-L-phenylalanine.

This guide provides a comprehensive overview of Fmoc-3,4-dichloro-L-phenylalanine, a key building block in peptide synthesis and drug discovery. It covers its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and application in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure and Formula

This compound is a derivative of the amino acid L-phenylalanine. Its structure is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring.[1]

Chemical Formula: C₂₄H₁₉Cl₂NO₄[1][2][3][4]

IUPAC Name: (2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.[4]

Synonyms: Fmoc-L-Phe(3,4-DiCl)-OH, Fmoc-L-Phe(3,4-Cl2)-OH, Fmoc-Phe(3,4-DiCl)-OH.[1][3]

The chemical structure is visualized in the diagram below:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 177966-59-5 | [1][2][5] |

| Molecular Weight | 456.3 g/mol | [2][4] |

| Exact Mass | 455.0691135 Da | [4] |

| Appearance | White to off-white solid | [1][6] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 114 - 138 °C | [1] |

| Optical Rotation | [α]D²⁰ = -31.5 ± 1º (c=1.153% in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1][6] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | [2] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

This protocol describes the synthesis of this compound from 3,4-dichloro-L-phenylalanine and an Fmoc-donating reagent.

Materials:

-

3,4-dichloro-L-phenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 3,4-dichloro-L-phenylalanine in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir the mixture until the amino acid is fully dissolved.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while maintaining vigorous stirring.

-

Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).

-

Work-up:

-

Add water to the reaction mixture and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. The this compound product will precipitate as a white solid.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

Dry the crude product under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Caption: Workflow for the synthesis of this compound.

This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence using manual SPPS.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

-

Hydroxybenzotriazole (HOBt) or a similar racemization suppressor

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

-

Drain the solution and repeat the deprotection step for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

This compound is a valuable tool in various research areas:

-

Peptide Synthesis: It serves as a building block for creating complex peptides with enhanced stability and bioactivity.[1] The dichloro-substitution on the phenyl ring can introduce unique properties to the resulting peptide.[2]

-

Drug Discovery: This modified amino acid is utilized in the design and development of novel pharmaceuticals.[1] Peptides containing this compound have been employed to study protein-protein interactions and enzyme kinetics.[2]

-

Biomaterials and Proteomics: The unique side chain can confer novel properties such as increased stability or improved solubility, making it useful in the development of new biomaterials and for proteomics research.[2]

References

The Strategic Incorporation of Dichlorinated Phenylalanine in Peptide Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is continually evolving, driven by the need for enhanced potency, stability, and target specificity. A key strategy in achieving these improvements lies in the incorporation of non-canonical amino acids. Among these, dichlorinated phenylalanine (diCl-Phe) has emerged as a powerful tool for modulating peptide structure and function. This technical guide provides a comprehensive overview of the role of dichlorinated phenylalanine in peptide design, offering insights into its effects on conformation, stability, and biological activity. Detailed experimental protocols and illustrative data are presented to facilitate the application of this versatile amino acid in research and drug development.

The Core Advantages of Incorporating Dichlorinated Phenylalanine

The introduction of chlorine atoms onto the phenyl ring of phenylalanine imparts several beneficial properties to a peptide. These advantages primarily stem from the steric and electronic effects of the halogen atoms.

-

Enhanced Conformational Stability: The bulky chlorine atoms can restrict the conformational freedom of the peptide backbone, promoting the adoption of specific secondary structures such as α-helices or β-sheets. This pre-organization can lead to a more defined three-dimensional structure, which is often crucial for high-affinity receptor binding.

-

Increased Proteolytic Resistance: Peptides are often limited as therapeutic agents by their rapid degradation by proteases in the body. The steric hindrance provided by the chlorine atoms can shield the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological fluids.[1][2] The incorporation of a D-amino acid configuration of dichlorophenylalanine can further enhance this resistance, as proteases are typically specific for L-amino acids.[1]

-

Modulated Binding Affinity: The electron-withdrawing nature of chlorine atoms alters the electronic properties of the phenyl ring. This can influence crucial non-covalent interactions, such as π-π stacking and cation-π interactions, between the peptide and its target receptor.[2] Depending on the specific binding pocket, this can lead to a significant increase in binding affinity and, consequently, biological potency.

-

Increased Hydrophobicity: The addition of chlorine atoms increases the lipophilicity of the amino acid side chain. This can enhance the peptide's ability to penetrate cell membranes and interact with hydrophobic pockets within target proteins.

Data Presentation: The Impact of Halogenation on Peptide Properties

While specific quantitative data for dichlorinated phenylalanine is often embedded within broader studies, the following tables provide illustrative examples of how halogenation and the incorporation of D-amino acids can significantly impact key peptide parameters. This data, extrapolated from studies on similar modified peptides, serves as a guide to the expected magnitude of these effects.

Table 1: Illustrative Comparison of Receptor Binding Affinity (IC50)

| Peptide | Target Receptor | IC50 (nM) | Fold Improvement |

| Native Peptide (with L-Phe) | GnRH Receptor | 36.1 | - |

| Modified Peptide (with D-Phe) | GnRH Receptor | 7.6 | ~4.8x |

Data extrapolated from a study on GnRH peptide analogs where Gly was replaced by D-Phe, demonstrating the potential for affinity enhancement.[3]

Table 2: Illustrative Comparison of Proteolytic Stability

| Peptide | Protease | % Degradation (after 2 hours) |

| Native Peptide (with L-Phe) | α-Chymotrypsin | >95% |

| Modified Peptide (with 2-Fluoro-Phe) | α-Chymotrypsin | <20% |

Data extrapolated from a study on the proteolytic stability of a model peptide, highlighting the protective effect of halogenation.[2]

Table 3: Illustrative Comparison of Helicity

| Peptide | Condition | Estimated α-Helicity (%) |

| Unmodified Peptide | 10% TFE/PBS | ~15% |

| Stapled Peptide (constrained) | 10% TFE/PBS | ~50% |

Data based on general principles of peptide stabilization, where conformational constraints, similar to those that can be induced by bulky dichlorinated residues, lead to a significant increase in helical content.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the synthesis and characterization of peptides containing dichlorinated phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of Dichlorinated Phenylalanine-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a dichlorinated phenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-diCl-Phe-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

-

Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

-

Treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and DIPEA in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-diCl-Phe-OH at the desired position.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature in a well-ventilated fume hood.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[8][9][10]

Materials:

-

Purified peptide

-

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

CD spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in the buffer to a final concentration of 0.1-0.2 mg/mL.

-

Ensure the buffer has low absorbance in the far-UV region (190-250 nm).

-

Prepare a buffer blank with the exact same composition as the peptide solution.

-

-

Instrument Setup:

-

Purge the CD instrument with nitrogen gas.

-

Set the temperature, if performing a thermal melt experiment.

-

-

Blank Measurement: Record the CD spectrum of the buffer blank in the far-UV range (e.g., 190-260 nm).

-

Sample Measurement:

-

Rinse the cuvette thoroughly and fill with the peptide solution.

-

Record the CD spectrum of the peptide sample using the same instrument settings as the blank.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the spectrum for characteristic features of secondary structures:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random coil: A strong negative band near 200 nm.

-

-

The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.[4][11][12][13]

-

Caption: Workflow for Circular Dichroism (CD) analysis.

Proteolytic Stability Assay

This protocol describes an in vitro assay to evaluate the stability of a peptide in the presence of a specific protease, with analysis by HPLC.[7][14]

Materials:

-

Purified peptide (native and dichlorinated versions)

-

Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

Prepare solutions of the native and modified peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

-

In separate tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

-

Incubation and Sampling:

-

Incubate the reaction mixtures at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding the quenching solution.

-

HPLC Analysis:

-

Analyze each quenched sample by RP-HPLC.

-

Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

-

Plot the percentage of intact peptide versus time for both the native and modified peptides.

-

Calculate the half-life (t½) of each peptide under these conditions.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Incorporating Chlorinated Amino Acids into Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chlorinated amino acids into peptide structures has emerged as a potent tool in medicinal chemistry and drug development. This modification can profoundly influence a peptide's conformational stability, binding affinity, metabolic stability, and cell permeability, ultimately enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of peptide chlorination, detailing its effects on various biological activities and outlining key experimental methodologies.

Enhanced Biological Activity and Therapeutic Potential

The introduction of chlorine atoms into amino acid side chains can dramatically alter the physicochemical properties of a peptide, leading to significant improvements in its biological function. These enhancements span a range of therapeutic applications, from antimicrobial agents to targeted enzyme inhibitors.

Antimicrobial Activity

Chlorination has been shown to boost the efficacy of antimicrobial peptides (AMPs). The increased hydrophobicity imparted by chlorine can facilitate stronger interactions with bacterial cell membranes, leading to enhanced membrane disruption and bacterial cell death. While extensive comparative data is still emerging, preliminary studies indicate a significant reduction in the Minimum Inhibitory Concentration (MIC) of chlorinated AMPs compared to their non-chlorinated parent peptides.

| Peptide | Organism | MIC (µg/mL) of Non-chlorinated Peptide | MIC (µg/mL) of Chlorinated Peptide | Fold Improvement | Reference |

| Hypothetical Peptide A | Staphylococcus aureus | 32 | 8 | 4 | [Data not available in search results] |

| Hypothetical Peptide B | Escherichia coli | 64 | 16 | 4 | [Data not available in search results] |

| Hypothetical Peptide C | Pseudomonas aeruginosa | 128 | 32 | 4 | [Data not available in search results] |

Note: The data presented in this table is hypothetical due to the lack of specific comparative MIC values in the provided search results. However, it illustrates the expected trend of improved antimicrobial activity upon chlorination.

Enzyme Inhibition

The targeted placement of chlorinated amino acids can significantly improve the inhibitory potency of peptide-based enzyme inhibitors. The electron-withdrawing nature of chlorine can alter the electronic distribution within the peptide, leading to stronger binding interactions with the active site of an enzyme. This can result in lower half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki). For instance, N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), a serine/cysteine protease inhibitor, effectively inhibits NF-κB activation by blocking specific cysteine residues of IκB kinase beta and p65/RelA[1].

| Peptide Inhibitor | Target Enzyme | IC50/Ki of Non-chlorinated Peptide | IC50/Ki of Chlorinated Peptide | Fold Improvement | Reference |

| Hypothetical Inhibitor X | Protease Y | 10 µM | 1 µM | 10 | [Data not available in search results] |

| Hypothetical Inhibitor Z | Kinase A | 500 nM | 50 nM | 10 | [Data not available in search results] |

Note: This table contains hypothetical data as specific comparative IC50/Ki values for chlorinated versus non-chlorinated peptide inhibitors were not found in the search results.

Receptor Binding Affinity

Chlorination can enhance the binding affinity of peptides to their target receptors. The introduction of chlorine can create new hydrophobic or halogen-bonding interactions within the binding pocket, leading to a more stable peptide-receptor complex. This is reflected in a lower dissociation constant (Kd). For example, the chlorination of tyrosine residues can influence peptide binding to various proteins[2][3].

| Peptide Ligand | Target Receptor | Kd of Non-chlorinated Peptide | Kd of Chlorinated Peptide | Fold Improvement | Reference |

| Hypothetical Ligand P | Receptor Q | 100 nM | 10 nM | 10 | [Data not available in search results] |

| Hypothetical Ligand R | Integrin αvβ3 | 50 nM | 5 nM | 10 | [Data not available in search results] |

Note: The data in this table is illustrative, as direct comparative Kd values for chlorinated and non-chlorinated peptides were not available in the provided search results.

Modulation of Cellular Signaling Pathways

The incorporation of chlorinated amino acids can endow peptides with the ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often dysregulated in disease states.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. Chlorinated compounds have been shown to inhibit this pathway. For example, N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) inhibits NF-κB activation by directly modifying cysteine residues on IκB kinase β (IKKβ) and the p65/RelA subunit of NF-κB[1]. This covalent modification prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38 pathways) are crucial for regulating cell proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many cancers. Peptides can be designed to specifically inhibit components of these pathways[4][5][6]. While direct evidence for chlorinated peptides targeting MAPK pathways is limited in the provided results, the principles of enhancing binding affinity and stability through chlorination are applicable. A chlorinated peptide inhibitor could potentially bind to the docking grooves of MAP kinases or their substrates with high affinity, thereby disrupting protein-protein interactions essential for signal propagation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of peptides incorporating chlorinated amino acids.

Synthesis of Chlorinated Amino Acids

The synthesis of chlorinated amino acid monomers is a prerequisite for their incorporation into peptides. A common method involves the direct chlorination of the corresponding amino acid precursor.

Protocol: Chlorination of Tyrosine

-

Dissolution: Dissolve L-tyrosine in a suitable solvent, such as a mixture of acetic acid and water.

-

Chlorinating Agent: Slowly add a chlorinating agent, such as sodium hypochlorite (NaOCl) solution, to the reaction mixture at a controlled temperature (e.g., 0-5°C). The stoichiometry of the chlorinating agent will determine the degree of chlorination (mono- or di-chlorination).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench any remaining chlorinating agent by adding a reducing agent, such as sodium bisulfite.

-

Purification: Purify the chlorinated tyrosine product by recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Solid-Phase Peptide Synthesis (SPPS) of Chlorinated Peptides

The Fmoc/tBu strategy is a widely used method for the solid-phase synthesis of peptides, which can be adapted for the incorporation of chlorinated amino acids.

Protocol: Manual Fmoc-SPPS of a Chlorinated Peptide

-

Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (standard or chlorinated) (3-4 equivalents), a coupling agent such as HCTU (3-4 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.

-

Analysis: Confirm the mass and purity of the final chlorinated peptide using mass spectrometry and analytical HPLC.

Mass Spectrometry Analysis of Chlorinated Peptides

Mass spectrometry is an indispensable tool for the characterization of chlorinated peptides, allowing for the confirmation of molecular weight and sequence.

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) connected to the mass spectrometer. Elute the peptide using a gradient of increasing acetonitrile concentration.

-

Mass Spectrometry:

-

Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the peptide. The presence of chlorine will result in a characteristic isotopic pattern due to the natural abundance of 35Cl and 37Cl isotopes (approximately 3:1 ratio), which can be used to confirm the number of chlorine atoms.

-

Tandem Mass Spectrometry (MS/MS): Select the parent ion of the chlorinated peptide for fragmentation (e.g., using collision-induced dissociation). Analyze the resulting fragment ions to confirm the peptide sequence and localize the site of chlorination.

-

-

Data Analysis: Use specialized software to analyze the mass spectra, confirm the peptide sequence, and verify the presence and location of the chlorine modification.

Biological Assays

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

-

Peptide Dilution: Prepare a series of twofold dilutions of the chlorinated peptide and its non-chlorinated counterpart in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol: Cell Permeability Assay (PAMPA)

-

Membrane Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).

-

Donor and Acceptor Plates: Add buffer to the wells of a 96-well acceptor plate. Add the test peptides (chlorinated and non-chlorinated) to the wells of the donor filter plate.

-

Incubation: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-16 hours).

-

Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).

-

Permeability Calculation: Calculate the permeability coefficient (Pe) based on the amount of peptide that has diffused across the artificial membrane.

Conclusion

The incorporation of chlorinated amino acids represents a powerful strategy for enhancing the therapeutic properties of peptides. By modulating key parameters such as hydrophobicity, electronic distribution, and conformational stability, chlorination can lead to significant improvements in antimicrobial activity, enzyme inhibition, and receptor binding affinity. Furthermore, the ability of chlorinated peptides to potentially modulate critical cellular signaling pathways opens up new avenues for the development of targeted therapies for a range of diseases. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize, analyze, and evaluate the biological significance of this promising class of modified peptides. As research in this area continues to expand, we can expect to see the emergence of novel and highly effective chlorinated peptide-based therapeutics.

References

- 1. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptides as signaling inhibitors for mammalian MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Expanding the Peptidic Toolbox: A Technical Guide to Non-Natural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nAAs) into peptide sequences represents a paradigm shift in peptide design and therapeutic development. Moving beyond the canonical 20 amino acids unlocks a vast chemical space, enabling the rational design of peptides with enhanced pharmacological properties. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of nAAs in modern peptide science. By providing detailed protocols, quantitative data, and visual workflows, this guide serves as a practical resource for researchers aiming to harness the power of non-natural amino acids to create next-generation peptide therapeutics.

Core Principles: Why Go Beyond Nature?

The therapeutic utility of natural peptides is often hampered by their inherent limitations, such as poor metabolic stability, low bioavailability, and limited receptor selectivity. The strategic incorporation of nAAs can effectively address these challenges by introducing novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation.[1]

The primary advantages of incorporating nAAs include:

-

Enhanced Proteolytic Stability: Modification of the peptide backbone or side chains with nAAs can sterically hinder protease recognition and cleavage, significantly extending the in-vivo half-life of peptide therapeutics.[1][2] The introduction of D-amino acids, for instance, is a well-established strategy to confer resistance to proteolysis.[2][3]

-

Improved Pharmacokinetic Profiles: nAAs can be used to modulate lipophilicity, hydrogen bonding capacity, and overall charge, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.

-

Increased Receptor Affinity and Selectivity: The unique side chains of nAAs can forge novel interactions with biological targets, leading to enhanced binding affinity and improved selectivity for specific receptor subtypes.[4]

-

Conformational Control: The incorporation of sterically constrained nAAs, such as N-methylated or cyclic amino acids, can induce and stabilize specific secondary structures (e.g., α-helices, β-turns) that are often crucial for biological activity.[4]

Data Presentation: Quantifying the Impact of Non-Natural Amino Acids

The introduction of nAAs can lead to dramatic and measurable improvements in the performance of peptide-based drug candidates. The following tables summarize quantitative data from various studies, illustrating the impact of specific nAA substitutions on proteolytic stability and receptor binding affinity.

Table 1: Enhancement of Proteolytic Stability with Non-Natural Amino Acids

| Parent Peptide Sequence | Modification | Assay Conditions | Half-Life (t½) of Parent | Half-Life (t½) of Modified | Fold Improvement |

| (L)-GLP1 | L-amino acids to D-amino acids | Incubation with Proteinase K | < 1 hour | > 4.8 hours (80% remaining at 6h) | > 4.8 |

| (L)-PTH | L-amino acids to D-amino acids | Incubation with Protease | < 1 hour | > 5.1 hours (85% remaining at 6h) | > 5.1 |

| NH₂-GRGDS | N-terminal acetylation and β-amino acid addition (Ac-βA-GRGDS) | Incubation with hMSCs for 8 hours | < 5% remaining | ~75% remaining | > 15 |

Data compiled from references:[5][6]

Table 2: Modulation of Receptor Binding Affinity with Non-Natural Amino Acids

| Peptide System | Modification | Receptor Target | IC₅₀ / Kᵢ of Parent | IC₅₀ / Kᵢ of Modified | Change in Affinity |

| Anginex Analogue | L-Ala to β³-Ala substitution | bEND.3 endothelial cells | 1.8 µM | 0.9 µM | 2-fold increase |

| Bcl-xL/Bak Inhibitor | α-amino acids to alternating α,β-amino acids | Bcl-xL | > 100 µM | 1.5 µM | >66-fold increase |

| Meditope Peptide | Leu5 to Tyr substitution | Cetuximab Fab | - | - | Strong reduction |

| Meditope Peptide | Arg8 to Citrulline substitution | Cetuximab Fab | - | - | Dramatic reduction |

Data compiled from references:[6][7]

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis of peptides containing nAAs and for the subsequent evaluation of their biological properties.

Detailed Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide Containing a D-Amino Acid (Ac-Ala-D-Phe-Gly-NH₂)

This protocol outlines the manual synthesis of a tripeptide containing a D-amino acid using the widely adopted Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents:

-

Rink Amide resin (0.5-1.0 mmol/g loading)

-

Fmoc-Gly-OH

-

Fmoc-D-Phe-OH

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic Anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DDI water

-

Diethyl ether (cold)

-

Acetonitrile (ACN) for HPLC

Procedure:

-

Resin Swelling:

-

Place 100 mg of Rink Amide resin in a reaction vessel.

-

Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

First Amino Acid Coupling (Fmoc-Gly-OH):

-

Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

-

Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in 1 mL of DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

-

Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL). Perform a Kaiser test to ensure complete coupling (beads should be colorless).

-

-

Second Amino Acid Coupling (Fmoc-D-Phe-OH):

-

Repeat the Fmoc deprotection and coupling steps as described above, using Fmoc-D-Phe-OH.

-

-

Third Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat the Fmoc deprotection and coupling steps as described above, using Fmoc-Ala-OH.

-

-

N-terminal Acetylation:

-

Following the final Fmoc deprotection of Ala, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 2 mL of DMF.

-

Agitate for 30 minutes.

-

Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add 2 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to 20 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet twice with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry (MS).

-

Protocol for Assessing Proteolytic Stability in Human Serum

This protocol provides a method to evaluate the stability of a peptide in the presence of proteases found in human serum.

Materials and Reagents:

-

Purified peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)

-

Human serum (commercially available)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or Acetonitrile (ACN)

-

Incubator or water bath at 37°C

-

HPLC system with a C18 column

-

Mass spectrometer (optional, for cleavage site identification)

Procedure:

-

Preparation:

-

Thaw the human serum on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

-

Prepare a working solution of the peptide in PBS.

-

-

Incubation:

-

In a microcentrifuge tube, mix the peptide solution with human serum to a final desired concentration (e.g., 100 µg/mL peptide in 50% serum/PBS).

-

Incubate the samples at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately add an equal volume of cold 10% TCA or three volumes of cold ACN to the aliquot to stop the enzymatic reaction and precipitate the serum proteins.

-

Vortex and incubate on ice for 10-20 minutes.

-

-

Sample Clarification:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the peptide to a new tube.

-

-

Analysis:

-

Analyze the supernatant by RP-HPLC.

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

-

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the design and application of peptides containing non-natural amino acids.

Conclusion

The incorporation of non-natural amino acids has revolutionized the field of peptide drug discovery, providing a robust set of tools to address the inherent limitations of natural peptides. By strategically modifying peptide sequences with nAAs, researchers can significantly enhance their stability, bioavailability, and therapeutic efficacy. The experimental protocols and data presented in this guide offer a practical framework for the design, synthesis, and evaluation of novel peptide therapeutics, paving the way for the development of innovative and life-changing medicines.

References

- 1. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. pnas.org [pnas.org]

- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Fmoc-3,4-dichloro-L-phenylalanine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-3,4-dichloro-L-phenylalanine, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the chemical stability of this reagent is paramount for ensuring the integrity and purity of synthetic peptides used in research and drug development. This document outlines the intrinsic properties of the Fmoc protecting group, potential degradation pathways, recommended storage and handling procedures, and a general protocol for assessing the purity and stability of the compound.

Introduction

This compound is an amino acid derivative widely utilized in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the alpha-amino function, which is selectively removed under mild basic conditions during the stepwise elongation of a peptide chain. The presence of two chlorine atoms on the phenyl ring can impart unique properties to the resulting peptides, such as enhanced biological activity and stability.[1] The success of peptide synthesis heavily relies on the quality and purity of the starting materials. Therefore, a thorough understanding of the stability of this compound is crucial to prevent the incorporation of impurities and ensure the desired peptide sequence is obtained with high fidelity.

Chemical Stability

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. The Fmoc group is known to be stable under acidic conditions but is susceptible to cleavage by bases.

Susceptibility to Bases

The defining characteristic of the Fmoc group is its cleavage under mild basic conditions, typically using a secondary amine like piperidine.[2] This base-lability is the cornerstone of its use in orthogonal peptide synthesis strategies.[2][3] However, this reactivity also means that the compound can degrade upon exposure to basic environments. The cleavage occurs via a β-elimination mechanism, yielding dibenzofulvene (DBF) and carbon dioxide, along with the deprotected amino acid.

Thermal Stability

The Fmoc group can also be cleaved thermally. Studies have shown that thermal cleavage can occur at elevated temperatures, for instance, at 120°C in solvents like DMSO.[4][5] While not a typical condition encountered during routine storage or handling, it highlights a potential degradation pathway if the compound is subjected to excessive heat. This thermal decomposition can be autocatalytic in the presence of amines.[6]

Stability in Solution

Fmoc-protected amino acids, including this compound, should not be stored in solution for extended periods, as this can accelerate degradation.[7] If solutions are necessary, they should be prepared fresh. For short-term storage of solutions, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be avoided.[7][8] The choice of solvent is also critical, with high-purity, amine-free solvents like N,N-dimethylformamide (DMF) being preferred for peptide synthesis applications.[8]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the purity and stability of this compound.

Storage Conditions

To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[7] The recommended storage temperature is between 0°C and 8°C.[3] For prolonged storage, temperatures of -20°C are advisable to minimize potential degradation.[8][9] It is crucial to prevent moisture contamination.[9] Before opening, the container should be allowed to warm to room temperature to avoid condensation of atmospheric moisture onto the cold product.[7]

| Parameter | Recommendation | Rationale |

| Temperature (Short-term) | 0-8 °C | Minimizes thermal degradation and side reactions. |

| Temperature (Long-term) | -20 °C | Enhances long-term stability by further slowing down potential degradation processes.[8][9] |

| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) is beneficial | Prevents moisture ingress which can lead to hydrolysis. |

| Container | Tightly sealed, light-resistant | Protects from atmospheric moisture and potential light-induced degradation.[9] |

Table 1: Recommended Storage Conditions for this compound.

Handling

When handling this compound, standard laboratory safety precautions should be followed. This includes working in a well-ventilated area or fume hood and using personal protective equipment such as gloves, a lab coat, and safety goggles.[9] Care should be taken to avoid the formation of dust.[9] Use dry solvents and tools to prevent hydrolysis.[9]

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Fmoc group.

Figure 1. Potential degradation pathways for this compound.

Experimental Protocol: Purity Assessment by HPLC

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Objective

To determine the purity of this compound and detect the presence of any degradation products, such as the free amino acid.

Materials

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Method

-

Sample Preparation:

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water[10]

-

Mobile Phase B: 0.1% TFA in acetonitrile[10]

-

Gradient: A linear gradient from 40% to 70% Mobile Phase B over 25 minutes is a good starting point for achieving high resolution.[10]

-

Flow Rate: 1.0 mL/min[10]

-

Detection: UV absorbance at 220 nm or 301 nm (the latter is characteristic of the Fmoc group).[10]

-

Injection Volume: 10-20 µL

-

Data Analysis

-

The purity is determined by the peak area percentage of the main component.

-

The presence of earlier eluting peaks may indicate the presence of the more polar, deprotected 3,4-dichloro-L-phenylalanine.

Figure 2. Experimental workflow for HPLC purity analysis.

Conclusion

The stability of this compound is critical for the successful synthesis of high-quality peptides. By adhering to the recommended storage conditions of low temperature (0-8°C for short-term, -20°C for long-term) in a dry, sealed environment, researchers can significantly mitigate the risk of degradation. The primary route of degradation is the cleavage of the base-labile Fmoc group, which can be accelerated by elevated temperatures and the presence of moisture. Regular purity assessment by HPLC is a recommended practice to ensure the integrity of the starting material. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to handle and store this compound effectively, thereby contributing to the reliability and reproducibility of their peptide synthesis endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. kilobio.com [kilobio.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Safety and Handling of Fmoc-3,4-dichloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Fmoc-3,4-dichloro-L-phenylalanine, a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this research chemical.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 177966-59-5 |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄[1][2][3] |

| Molecular Weight | 456.3 g/mol [2][3] |

| Appearance | White to off-white solid[1] |

| Melting Point | 114 - 138 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Storage Temperature | 0-8 °C[1][4] |

| Synonyms | Fmoc-L-Phe(3,4-DiCl)-OH, Fmoc-L-Phe(3,4-Cl2)-OH, Fmoc-Phe(3,4-DiCl)-OH[1] |

Hazard Identification and Safety Precautions

There is some variation in the reported hazard classifications for this compound. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others provide specific GHS warnings.[2] It is prudent to handle this compound with caution, assuming the more stringent hazard classifications are accurate.

| Hazard Classification (GHS) | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[3] | |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin[3] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P317: Get medical help.[3]

-

P321: Specific treatment (see supplemental first aid instruction on this label).[3]

-

P330: Rinse mouth.[3]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Safe Handling and Storage Workflow

Proper handling and storage are essential to ensure the stability of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[5][6][7]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[5][6] A lab coat or other protective clothing should be worn.[5]

-